molecular formula C14H11N3O2Se B14388792 2-(4-Methoxyanilino)-4H-pyrido[3,2-e][1,3]selenazin-4-one CAS No. 89914-59-0

2-(4-Methoxyanilino)-4H-pyrido[3,2-e][1,3]selenazin-4-one

Cat. No.: B14388792
CAS No.: 89914-59-0
M. Wt: 332.23 g/mol
InChI Key: HDXAICMISINHGS-UHFFFAOYSA-N
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Description

2-(4-Methoxyanilino)-4H-pyrido[3,2-e][1,3]selenazin-4-one is a heterocyclic compound that contains selenium

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyanilino)-4H-pyrido[3,2-e][1,3]selenazin-4-one typically involves the reaction of primary selenoamides with bisacyl chlorides in the presence of triethylamine (Et3N). For example, the reaction with malonyl chloride yields 6-hydroxy-1,3-selenazin-4-ones in high yield . The reaction conditions are generally mild and can be carried out at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyanilino)-4H-pyrido[3,2-e][1,3]selenazin-4-one can undergo various chemical reactions, including:

    Oxidation: The selenium atom in the compound can be oxidized to form selenoxides or selenones.

    Reduction: The compound can be reduced to form selenides.

    Substitution: The aromatic ring can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Selenoxides or selenones.

    Reduction: Selenides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Methoxyanilino)-4H-pyrido[3,2-e][1,3]selenazin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Methoxyanilino)-4H-pyrido[3,2-e][1,3]selenazin-4-one involves its interaction with various molecular targets. The selenium atom can participate in redox reactions, which can modulate the activity of enzymes and other proteins. The compound may also interact with DNA or other biomolecules, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the 4-methoxyanilino group, which can influence its chemical reactivity and biological activity

Properties

CAS No.

89914-59-0

Molecular Formula

C14H11N3O2Se

Molecular Weight

332.23 g/mol

IUPAC Name

2-(4-methoxyanilino)pyrido[3,2-e][1,3]selenazin-4-one

InChI

InChI=1S/C14H11N3O2Se/c1-19-10-6-4-9(5-7-10)16-14-17-12(18)11-3-2-8-15-13(11)20-14/h2-8H,1H3,(H,16,17,18)

InChI Key

HDXAICMISINHGS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=O)C3=C([Se]2)N=CC=C3

Origin of Product

United States

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